4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
4,6-dimethyl-2-(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound with a unique structure that includes a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)thieno[2,3-b]pyridin-3-amine typically involves multiple steps, including the formation of the spirocyclic system and the introduction of the thieno[2,3-b]pyridine moiety. Common synthetic routes may involve:
Formation of the Spirocyclic System: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Thieno[2,3-b]pyridine Moiety: This step may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving spirocyclic systems.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic system may play a crucial role in its binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-(4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)thieno[2,3-b]pyridin-3-amine: shares similarities with other spirocyclic compounds, such as spiro[cyclopentane-1,3’-isoquinolines] and thieno[2,3-b]pyridines.
Uniqueness
- The unique combination of the spirocyclic system and the thieno[2,3-b]pyridine moiety sets this compound apart from others. This structural uniqueness may confer specific properties, such as enhanced stability or unique electronic characteristics, making it valuable for various applications.
Properties
Molecular Formula |
C22H23N3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C22H23N3S/c1-13-11-14(2)24-21-17(13)18(23)20(26-21)19-16-8-4-3-7-15(16)12-22(25-19)9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12,23H2,1-2H3 |
InChI Key |
MHSHTIONTBFVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC4(CCCC4)CC5=CC=CC=C53)N)C |
Origin of Product |
United States |
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